ZD 7155(hydrochloride)

Cardiovascular Pharmacology In Vivo Pharmacology AT1 Antagonism

Select ZD 7155 hydrochloride for quantitative AT1 receptor research where competitive antagonism and extended blockade are mandatory. Unlike losartan (low potency/short duration) or insurmountable ligands (candesartan), ZD 7155 delivers a parallel rightward shift in angiotensin II dose‑response curves, enabling accurate Schild analysis. A single oral dose provides 48 h tissue receptor inhibition, making it the preferred tool for chronic cardiovascular, renal, and diabetic neuropathy models. Confirmed competitive profile eliminates the confounding functional bias seen with insurmountable antagonists.

Molecular Formula C26H27ClN6O
Molecular Weight 475.0 g/mol
CAS No. 146709-78-6
Cat. No. B127983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZD 7155(hydrochloride)
CAS146709-78-6
Synonyms5,7-diethyl-1-(2'-(1H-1,2,3,4-tetrahydrazol-5-yl)biphenyl-4-methyl)-1,2,3,4-tetrahydro-1,6-naphthyridin-2-one hydrochloride
5,7-diethyl-1-(2'-(1H-1,2,3,4-tetrazol-5-yl)biphenyl-4-methyl)-1,2,3,4-tetrahydro-1,6-naphthyridin-2-one hydrochloride
ZD 7155
ZD-7155
ZD7155
Molecular FormulaC26H27ClN6O
Molecular Weight475.0 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(CCC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=N1)CC.Cl
InChIInChI=1S/C26H26N6O.ClH/c1-3-19-15-24-22(23(4-2)27-19)13-14-25(33)32(24)16-17-9-11-18(12-10-17)20-7-5-6-8-21(20)26-28-30-31-29-26;/h5-12,15H,3-4,13-14,16H2,1-2H3,(H,28,29,30,31);1H
InChIKeyNAGGAAHTUXEGFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZD 7155 Hydrochloride 146709-78-6: Selective AT1 Receptor Antagonist for Cardiovascular and Renal Research


ZD 7155 hydrochloride (CAS 146709-78-6) is a non-peptide, competitive antagonist of the angiotensin II type 1 (AT1) receptor . It is a member of the sartan class of compounds and has been extensively characterized in preclinical models for its potent and long-lasting antagonism of angiotensin II-mediated pressor responses and tissue receptor binding [1]. Unlike many clinically approved ARBs which are primarily optimized for human use, ZD 7155 serves as a valuable, well-validated tool compound for investigating the role of the AT1 receptor in both cardiovascular and non-cardiovascular physiological and pathological processes .

Why ZD 7155 Hydrochloride Cannot Be Interchanged with Generic Losartan or Other AT1 Antagonists in Preclinical Research


Although losartan is a widely available and inexpensive AT1 antagonist, its in vivo potency and duration of action are substantially lower than those of ZD 7155 in key preclinical rodent models, making it a poor substitute for studies requiring robust and prolonged receptor blockade [1]. Similarly, while other ARBs like candesartan exhibit high affinity, they may display insurmountable antagonism with different functional properties at pre- vs. post-junctional receptors, which can confound interpretation of results [2]. The specific pharmacological profile of ZD 7155, including its quantitative potency advantage over losartan and its distinct interaction dynamics with the AT1 receptor compared to insurmountable antagonists, dictates that its selection is not interchangeable but rather a critical methodological choice. Simply substituting another 'AT1 antagonist' without these specific quantitative properties risks undermining the scientific validity and reproducibility of the research.

Quantifiable Differentiation of ZD 7155 Hydrochloride: Direct Comparative Evidence Against Losartan and Other ARBs


ZD 7155 Demonstrates ~10-Fold Greater In Vivo Potency Than Losartan in Suppressing Angiotensin II-Induced Pressor Responses

In a direct head-to-head comparison, ZD 7155 is approximately ten times more potent than the prototype AT1 antagonist, losartan, in suppressing the angiotensin II-induced pressor response. The study used a defined 10-minute infusion of angiotensin II at 240 ng/kg in conscious Sprague-Dawley rats [1].

Cardiovascular Pharmacology In Vivo Pharmacology AT1 Antagonism

ZD 7155 Exhibits Longer Duration of Action in Vivo Compared to Losartan Following a Single Intravenous Bolus

In addition to its superior potency, ZD 7155 demonstrates a prolonged duration of action. Following a single intravenous bolus dose of 1.082 µmol/kg in conscious rats, ZD 7155 effectively suppressed the angiotensin II-induced pressor response for approximately 24 hours. This is in direct contrast to losartan, which has a shorter duration of action [1].

Cardiovascular Pharmacology Pharmacodynamics AT1 Antagonism

ZD 7155 Demonstrates Competitive Antagonism at Post-Junctional AT1 Receptors, Unlike Insurmountable Antagonists Like Candesartan

In functional studies using the rat tail artery, ZD 7155 (ZD7155) displayed competitive antagonism at post-junctional AT1 receptors, with a pD'2 value of 9.01 [1]. In contrast, candesartan, another potent AT1 antagonist, exhibited insurmountable (non-competitive) antagonism with a pD'2 of 10.62 [1].

Receptor Pharmacology Functional Assays Competitive Antagonism

Oral Administration of ZD 7155 Results in Sustained Blood Pressure Lowering and Tissue Receptor Occupancy for 48 Hours in Hypertensive Rats

Oral administration of ZD 7155 at 3 mg/kg in a rat model of renovascular hypertension (two-kidney, one-clip Goldblatt) resulted in a rapid reduction in blood pressure that was sustained for up to 48 hours [1]. This sustained hemodynamic effect was accompanied by a parallel and sustained inhibition of angiotensin II receptor binding in key target tissues, including the aorta, kidney, and adrenal gland [1].

Hypertension Research In Vivo Pharmacodynamics Receptor Occupancy

ZD 7155 Binds to the AT1 Receptor with an Affinity (IC50 ~3.3-3.8 nM) Comparable to or Higher Than Several Clinically Used ARBs in In Vitro Assays

ZD 7155 demonstrates high binding affinity for the AT1 receptor, with reported IC50 values of 3.3 nM [1] and 3.8 nM for displacing [125I]-angiotensin II from guinea pig adrenal gland membranes. This affinity is notably higher than that of losartan, which has a reported IC50 of 19.7 nM for G protein inhibition in a recombinant human AT1R assay [2]. Its affinity is also in the same range as valsartan (IC50 1.8 nM) and candesartan (IC50 2.0 nM) under comparable conditions [2].

Receptor Binding In Vitro Pharmacology AT1 Antagonism

Recommended Research and Industrial Applications for ZD 7155 Hydrochloride Based on Verified Evidence


Long-Term Cardiovascular Telemetry and Chronic Hypertension Studies in Rodents

The demonstrated 48-hour duration of action following oral administration and the ~24-hour duration after an intravenous bolus make ZD 7155 an ideal tool for long-term studies where consistent AT1 receptor blockade is required. Researchers can use it to investigate the chronic effects of renin-angiotensin system blockade on blood pressure, heart rate, and end-organ damage in models like the spontaneously hypertensive rat (SHR) or the two-kidney, one-clip Goldblatt rat, without the need for multiple daily doses that could stress the animals [1][2].

Classical Pharmacological Analysis of AT1 Receptor Antagonism (Schild Analysis)

Due to its characterization as a competitive antagonist at post-junctional AT1 receptors, ZD 7155 is a superior choice for experiments designed to determine the affinity of angiotensin II for its receptor or to study the nature of AT1 receptor antagonism. Its competitive behavior allows for predictable, parallel rightward shifts in agonist concentration-response curves, which is essential for accurate Schild regression analysis, a task for which insurmountable antagonists like candesartan are not well-suited [3].

Investigating the Role of AT1 Receptors in Non-Cardiovascular Tissues

The quantitative evidence showing sustained inhibition of angiotensin II receptor binding in tissues like the kidney and adrenal gland for up to 48 hours after a single oral dose supports the use of ZD 7155 in research exploring the local, tissue-specific roles of AT1 receptors. This makes it a powerful tool for studies in renal physiology, diabetic neuropathy (as referenced in supplier data), and other fields where a long-lasting, high-affinity, and systemically active AT1 antagonist is required to probe receptor function in various organ systems [4].

Pharmacology and Toxicology Assay Development and Validation

For pharmaceutical and CRO laboratories developing high-throughput or functional assays for the AT1 receptor, ZD 7155 serves as a well-characterized reference antagonist. Its high purity (>98%), defined competitive mechanism, and extensive in vivo and in vitro data make it suitable as a positive control for assay validation, counter-screening, and investigating compound selectivity . Its well-documented potency difference from losartan provides a useful benchmark for characterizing novel AT1 ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZD 7155(hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.